Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Auxiliary-Directed C-H Bond Activation
Bidentate auxiliaries derived from isoxazole-3-carboxamide moieties, similar in structure to the mentioned compound, have been utilized in palladium-catalyzed C-H bond activation for the efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. These findings underscore the importance of isoxazole derivatives in facilitating selective chemical transformations (Pasunooti et al., 2015).
Isoxazole Strategy for Pyrrole Derivatives
A novel synthetic route has been developed for α-aminopyrrole derivatives from isoxazole precursors, demonstrating the versatility of isoxazole compounds in organic synthesis and the potential for creating bioactive molecules (Galenko et al., 2019).
Biological and Pharmacological Applications
Antimicrobial and Anti-inflammatory Properties
Derivatives of 5-aminoisoxazole have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, showcasing the potential of isoxazole derivatives in developing new therapeutic agents (Machoń & Ryng, 1981).
Antimitotic Activity
Novel 5-aminoisoxazoles bearing alkoxyaryl moieties have demonstrated moderate antimitotic activity against human lung carcinoma cell lines, indicating their potential in cancer research (Vasilenko et al., 2017).
Chemical Biology and Material Science
- Isoxazolidine Synthesis: Isoxazolidines, which can be synthesized from isoxazole derivatives, are valuable in organic synthesis, drug discovery, and chemical biology, demonstrating the broad applicability of isoxazole derivatives in creating complex molecular architectures (Karyakarte et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-5-22-11-8-10(9-12(23-6-2)15(11)24-7-3)14-13(17(20)21-4)16(18)25-19-14/h8-9H,5-7,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDLVURIRAXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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